molecular formula C11H10ClNO2 B180359 2-Methylquinoline-3-carboxylic acid hydrochloride CAS No. 103907-11-5

2-Methylquinoline-3-carboxylic acid hydrochloride

Cat. No. B180359
Key on ui cas rn: 103907-11-5
M. Wt: 223.65 g/mol
InChI Key: ONHGVIQHHDYDHI-UHFFFAOYSA-N
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Patent
US04750978

Procedure details

To a reactor is added 4.03 g (18.9 mmol) of 2-methyl-3-quinolinecarboxylic acid hydrochloride and 40 ml water. The pH is adjusted to pH 10 and 16.0 g cupric hydroxide is added. The solution is warmed to 85° C. for 60 minutes; then cooled and held at 55° C. A pH controller is set to maintain the pH above 10 by the incremental addition of aqueous 50% sodium hydroxide solution. Chlorine gas is introduced at approximately 1 g/hr to give a total of 20 g after 21 hours. The reaction mixture is filtered and analyzed; 2.82 g of 2,3-quinolinedicarboxylic acid is obtained. The reaction is illustrated as follows: ##STR6##
Quantity
4.03 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
cupric hydroxide
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1.[OH-:16].[Na+].ClCl.[OH2:20]>>[N:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:11]=[C:12]([C:13]([OH:15])=[O:14])[C:3]=1[C:2]([OH:20])=[O:16] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
4.03 g
Type
reactant
Smiles
Cl.CC1=NC2=CC=CC=C2C=C1C(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
O
Step Two
Name
cupric hydroxide
Quantity
16 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
held at 55° C
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the pH above 10
CUSTOM
Type
CUSTOM
Details
to give a total of 20 g after 21 hours
Duration
21 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered

Outcomes

Product
Name
Type
product
Smiles
N1=C(C(=CC2=CC=CC=C12)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.82 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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